N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is a complex organic compound that contains several functional groups and rings, including a benzothiazole ring, a pyrrolidinone ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the benzothiazole and benzamide groups. The hydroxyphenyl group may form hydrogen bonds with other molecules, which could influence its physical and chemical properties .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the planarity of the molecule, and the potential for intermolecular hydrogen bonding could influence properties such as solubility, melting point, and reactivity .
Scientific Research Applications
Antibacterial Agents
Compounds with the benzothiazole structure have been synthesized and evaluated as potential antibacterial agents . In particular, compounds similar to the one you mentioned have shown promising activity against Staphylococcus aureus . The minimum inhibitory concentration (MIC) values of these compounds were determined by the broth microdilution method .
Antifungal Activity
Benzothiazole derivatives have been associated with antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal medications.
Antiprotozoal Activity
Benzothiazole derivatives have also been associated with antiprotozoal activity . This indicates a potential application of the compound in the treatment of diseases caused by protozoa.
Anticancer Activity
There is evidence that benzothiazole derivatives can exhibit anticancer activity . This suggests that the compound could potentially be used in cancer treatment research.
Anticonvulsant Activity
Benzothiazole derivatives have been associated with anticonvulsant activity . This suggests a potential application of the compound in the treatment of conditions such as epilepsy.
Antihypertensive Activity
Benzothiazole derivatives have been associated with antihypertensive activity . This suggests a potential application of the compound in the treatment of high blood pressure.
Antidiabetic Activity
Benzothiazole derivatives have been associated with antidiabetic activity . This suggests a potential application of the compound in the treatment of diabetes.
Anti-inflammatory Activity
Benzothiazole derivatives have been associated with anti-inflammatory activity . This suggests a potential application of the compound in the treatment of inflammatory conditions.
Future Directions
Given the interesting structure of this compound and the known biological activities of similar benzothiazole derivatives, it could be worthwhile to investigate its potential applications further. This could include studies into its synthesis, its physical and chemical properties, and its biological activity .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets leading to their diverse biological activities .
Biochemical Pathways
Benzothiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been associated with diverse biological activities, indicating their potential to induce various molecular and cellular effects .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c28-19-9-8-15(13-17(19)24-26-18-6-1-2-7-20(18)32-24)25-23(31)14-4-3-5-16(12-14)27-21(29)10-11-22(27)30/h1-9,12-13,28H,10-11H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDURLTDNCLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
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